methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of esters of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a modified Biginelli reaction. This involves the condensation of benzaldehyde, methyl acetoacetate, and p-tolylurea, catalyzed by p-toluenesulfonic acid (TsOH) and promoted with microwave irradiation under solvent-free conditions. This method yields the compound in high purity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Biginelli reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a different substitution pattern.
Properties
Molecular Formula |
C28H32N4O4 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl 6-methyl-4-[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C28H32N4O4/c1-17(2)13-14-36-23-12-11-20(15-18(23)3)25-22(16-32(31-25)21-9-7-6-8-10-21)26-24(27(33)35-5)19(4)29-28(34)30-26/h6-12,15-17,26H,13-14H2,1-5H3,(H2,29,30,34) |
InChI Key |
KENIFDOYWWTFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)OCCC(C)C |
Origin of Product |
United States |
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